molecular formula C11H13BF4FeO3 B1429359 Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate CAS No. 63313-71-3

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Cat. No. B1429359
CAS RN: 63313-71-3
M. Wt: 335.87 g/mol
InChI Key: QGGVUGKPZSNWHP-UHFFFAOYSA-N
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Description

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a compound with the empirical formula C11H13BF4FeO3 and a molecular weight of 335.87 . It is used as a catalyst in various chemical reactions, including the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .


Chemical Reactions Analysis

As a catalyst, Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is involved in various chemical reactions. These include the preparation of β-keto esters via Lewis acid-catalyzed addition of ethyl diazoacetate to arylaldehydes, iron-mediated nitrenoid transfer, Lewis acid-catalyzed aziridination, cyclopropanation, and insertion reaction with diazo compounds, and Diels-Alder reaction of dienes with enones .


Physical And Chemical Properties Analysis

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a solid at room temperature. It has a melting point of 110 °C (dec.) (lit.) and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate has been utilized in the synthesis of various iron complexes. For instance, iron(II) complexes of 1,5-diaza-3,7-diphosphacyclooctanes were synthesized, replacing tetrahydrofurane and one of the carbonyl ligands in cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate to form heteroligand complexes (Spiridonova et al., 2020).

Magnetic and Spectroscopic Characterization

This compound has also been a key player in magnetic and spectroscopic studies. For example, a novel spin-crossover iron(II) complex using 1-cyclopropyltetrazole ligands was created through complexation with iron(II) tetrafluoroborate, demonstrating unique spin-transition properties (Soliman et al., 2007) (Soliman et al., 2007).

Reactivity and Ligand Exchange Studies

Research involving cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate extends to reactivity and ligand exchange studies. Photodissociation studies of cyclopentadienyliron(II) arene cations, for instance, were conducted to detect and characterize reactive intermediates, revealing insights into ligand-exchange reactions (Chrisope et al., 1989) (Chrisope, Park, & Schuster, 1989).

Catalytic Applications

Additionally, cyclopentadienone iron dicarbonyl complexes, closely related to cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, have been applied in the alkylation of ketones. These complexes exhibit efficient catalysis under mild conditions, demonstrating the versatility of iron complexes in organic synthesis (Seck et al., 2017) (Seck et al., 2017).

properties

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVUGKPZSNWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746124
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

CAS RN

63313-71-3
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63313-71-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 2
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
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Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
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Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 5
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 6
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Citations

For This Compound
5
Citations
YS Spiridonova, YA Nikolaeva, AS Balueva, EI Musina… - Molecules, 2020 - mdpi.com
In order to synthesize new iron (II) complexes of 1,5-diaza-3,7-diphosphacyclooctanes with a wider variety of the substituents on ligands heteroatoms (including functionalized ones, …
Number of citations: 5 www.mdpi.com
AN Maity, B Schwederski, B Sarkar, S Záliš… - Inorganic …, 2007 - ACS Publications
The complexes {(μ 4 -TCNX)[Fe(CO) 2 (C 5 H 5 )] 4 }(BF 4 ) 4 were prepared as light-sensitive materials from [Fe(CO) 2 (C 5 H 5 ) (THF)](BF 4 ) and the corresponding TCNX ligands (…
Number of citations: 22 pubs.acs.org
NB McGuinness - 2013 - search.proquest.com
In this body of work, the polymerisation of N-substituted pyrrole monomers and the functionalisation of the monomers or the resulting polymers, with transition metal complexes, were …
Number of citations: 2 search.proquest.com
IL Acid - Tetrahedron, 1999 - Citeseer
Acta33#3 squeeze Page 1 VOL.36, NO.1 • 2003 CHEMISTS HELPING CHEMISTS DEDICATED TO PROFESSOR D. SEEBACH ON HIS 65TH BIRTHDAY Iron Lewis Acid [(η5-C5H5)Fe…
Number of citations: 2 citeseerx.ist.psu.edu
YS Spiridonova, YA Nikolaeva, AS Balueva, EI Musina… - Molecules, 2020 - elibrary.ru
In order to synthesize new iron (II) complexes of 1, 5-diaza-3, 7-diphosphacyclooctanes with a wider variety of the substituents on ligands heteroatoms (including functionalized ones, …
Number of citations: 0 elibrary.ru

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